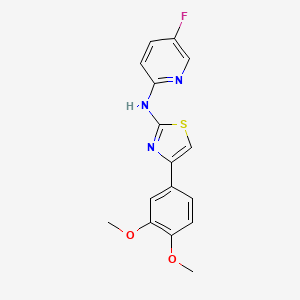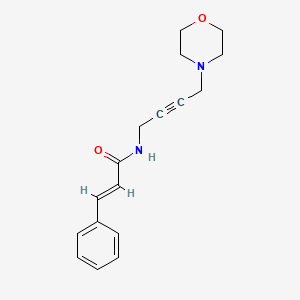
N-(4-morpholinobut-2-yn-1-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing polarity due to the presence of the amide group and the morpholine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antifungal and Insecticidal Applications
N-(4-morpholinobut-2-yn-1-yl)cinnamamide derivatives have demonstrated significant fungicidal and insecticidal activities. Novel cinnamamide derivatives were synthesized and tested for their activities against plant pathogens and insects. Some derivatives exhibited inhibition ratios of up to 90% against certain pathogens and displayed moderate nematicidal activities. This indicates potential applications in agricultural pest control and plant disease management (Xiao et al., 2011).
Antimicrobial and Antioxidant Properties
Morpholine-containing cinnamamide derivatives have been synthesized and assessed for their antimicrobial and antioxidant properties. These derivatives showed significant activities against bacterial species and demonstrated in vitro antioxidant activity. Specific derivatives were identified as potent activity molecules, suggesting potential for use in health and pharmaceutical applications (Seelolla et al., 2014).
Fungicidal Candidate and Immune Response Modulation
Certain cinnamamide morpholine derivatives have been designed, synthesized, and found to significantly improve antifungal activities. These compounds have exhibited good fungicidal activity against specific pathogens and have also been shown to stimulate plant innate immunity, acting as promising fungicide candidates with dual functionalities (Chen et al., 2019).
Tyrosinase Inhibitory Activity
N-(4-morpholinobut-2-yn-1-yl)cinnamamide derivatives have been studied for their tyrosinase inhibitory activity, crucial for melanin biosynthesis. These compounds have shown promising results as tyrosinase inhibitors, with potential applications in the cosmetics industry, medicine, and food preservation (Ghafary et al., 2019).
Structural Studies and Anticonvulsant Activity
Studies on the crystal structure of N-(4-morpholinobut-2-yn-1-yl)cinnamamide derivatives have revealed their potential as anticonvulsants. These studies indicate that the molecular structure and specific substitutions may play a crucial role in their activity against convulsions, offering insights for the development of novel anticonvulsant drugs (Żesławska et al., 2017).
Antioxidant Activity Determination
The structural relationship and antioxidant capability of N-(4-morpholinobut-2-yn-1-yl)cinnamamide derivatives have been studied. The findings suggest a correlation between the molecular structure and antioxidant properties, offering potential for these compounds in therapeutic and preservative applications (Benavides & Rafael, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(4-morpholin-4-ylbut-2-ynyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(9-8-16-6-2-1-3-7-16)18-10-4-5-11-19-12-14-21-15-13-19/h1-3,6-9H,10-15H2,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXRNZHLXFMXIZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC#CCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

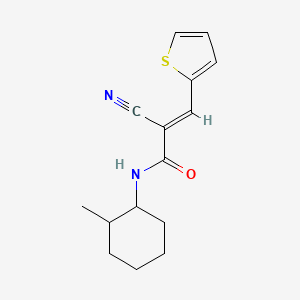
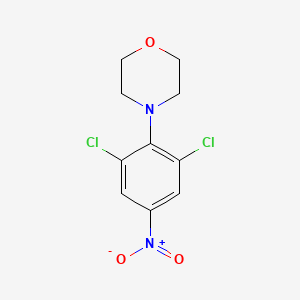
![Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2431668.png)
![2-(2,3-Dihydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431669.png)
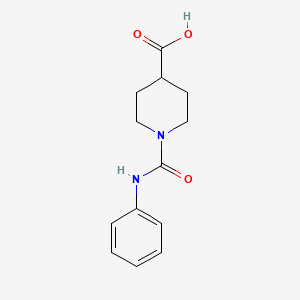
![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2431672.png)

![N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride](/img/structure/B2431674.png)


![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B2431679.png)

![(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol](/img/structure/B2431685.png)
